molecular formula C10H10Cl2O2 B1349918 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 842123-98-2

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1349918
CAS RN: 842123-98-2
M. Wt: 233.09 g/mol
InChI Key: IZSWDYBHXBQDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, commonly referred to as DCMDB, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless, crystalline solid with a molecular formula of C8H7Cl2O2. Its chemical structure consists of a benzene ring with two chlorine atoms, one oxygen atom and one methyl group. DCMDB is used in a variety of scientific applications, including analytical chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Detection of Biothiols

This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. This probe is specifically designed for the detection of cysteine over other biothiols such as homocysteine and glutathione. The precise detection of these biothiols has significant implications in various biological processes and diseases .

Synthesis of Kinase Inhibitors

It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This kinase plays a crucial role in calcium signaling pathways, and its inhibitors are valuable for studying cellular processes and potential therapeutic applications .

Development of S1 Receptor Ligands

The compound is utilized in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for the s1 receptor. These ligands can be important for neurological research and have potential therapeutic benefits .

Antitumor Agent Synthesis

It is involved in the synthesis of antitumor agents, contributing to the development of new cancer treatments. The specific mechanisms and targets of these agents can vary, but they all aim to inhibit or kill cancer cells .

Indole Derivative Synthesis

This chemical is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWDYBHXBQDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374172
Record name 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

CAS RN

842123-98-2
Record name 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.